

# (-)-Hinesol CAS number and analytical standards

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## Compound of Interest

Compound Name: (-)-Hinesol

Cat. No.: B1202290

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## (-)-Hinesol: A Technical Guide for Researchers

An in-depth examination of the chemical properties, analytical standards, and biological activity of the sesquiterpenoid **(-)-Hinesol** for researchers, scientists, and drug development professionals.

**(-)-Hinesol**, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from the rhizome of *Atractylodes lancea*, a plant with a history in traditional medicine, this compound is now a subject of modern scientific investigation. This guide provides a comprehensive overview of its chemical identity, analytical standards, and known biological interactions, with a focus on its implications for cancer research.

## Chemical and Physical Data

**(-)-Hinesol** is chemically defined as 2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	23811-08-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C15H26O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[9]</a>
Molecular Weight	222.37 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol	<a href="#">[1]</a>
Synonyms	Hinesol, Agarospirol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Powder	<a href="#">[10]</a>
Melting Point	59-60°C	<a href="#">[4]</a>
Boiling Point	312.2±11.0 °C at 760 mmHg	<a href="#">[4]</a>
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	<a href="#">[1]</a> <a href="#">[10]</a>

## Analytical Standards and Quality Control

For research and development purposes, obtaining well-characterized **(-)-Hinesol** is crucial. Several suppliers offer analytical standards, typically with a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC).[\[1\]](#)[\[6\]](#)[\[7\]](#)

Table of Analytical Specifications from Representative Suppliers:

Supplier	Purity Specification	Analytical Methods Provided
Smolecule	>98% (or refer to the Certificate of Analysis)	Not specified
BioCrick	>98%	COA, HPLC, MS, NMR, MSDS
Biopurify	95%~99%	HPLC-DAD or/and HPLC-ELSD, Mass, NMR
Molnova	98% purity	HPLC, NMR
Cenmed	≥98% (HPLC)	HPLC

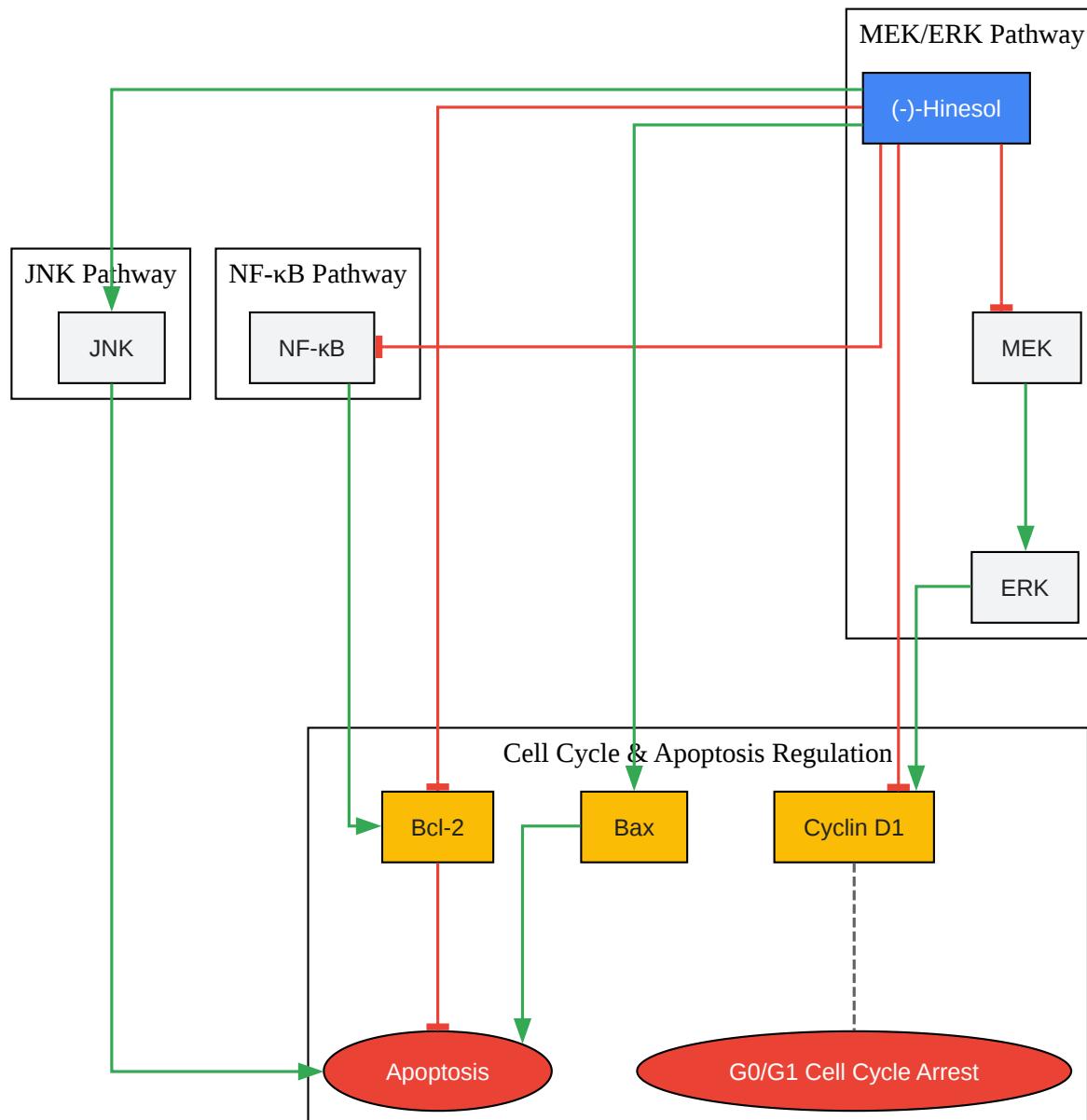
Certificates of Analysis (COA) are generally available from suppliers and provide detailed information on the specific batch's purity and the analytical methods used for its determination. [7] Common analytical techniques for quality control include HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][7]

## Biological Activity and Signaling Pathways

**(-)-Hinesol** has demonstrated potent anticancer properties in preclinical studies.[3][4][11] Research indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest.[3][4]

Specifically, **(-)-Hinesol** has been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival. Studies have revealed its ability to downregulate the MEK/ERK and NF-κB pathways.[3][4][11] Furthermore, it influences the expression of crucial proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bax, and Bcl-2.[3][4][11] In human leukemia HL-60 cells, **(-)-Hinesol** has been found to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][10]

The following diagram illustrates the proposed signaling pathway affected by **(-)-Hinesol** in cancer cells.



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Caption: Proposed signaling pathways modulated by **(-)-Hinesol**.

# Experimental Protocols

While specific, detailed experimental protocols are proprietary to the conducting research institutions, the general methodologies for assessing the biological activity of **(-)-Hinesol** can be inferred from the literature.

## Cell Viability and Proliferation Assays:

- Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Procedure: Cancer cell lines (e.g., A549, NCI-H1299, HL-60) are seeded in 96-well plates and treated with varying concentrations of **(-)-Hinesol** for specific time periods (e.g., 24, 48 hours). Subsequently, MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then measured with a microplate reader to determine cell viability.

## Apoptosis Assays:

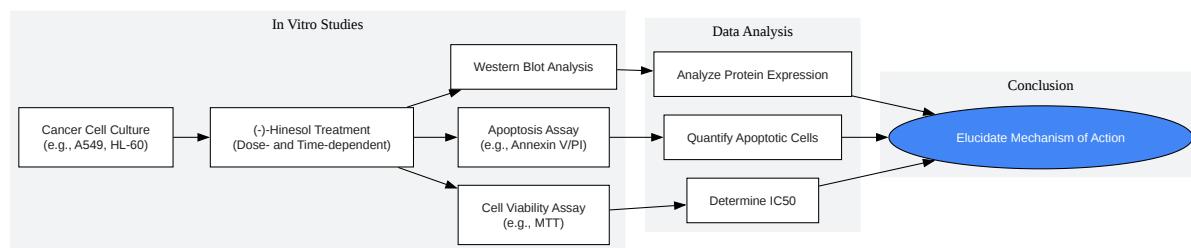
- Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard technique.
- Procedure: Cells treated with **(-)-Hinesol** are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- Confirmation: DNA fragmentation analysis (DNA ladder assay) and observation of nuclear morphology changes (e.g., using DAPI staining) can be used to confirm apoptosis.

## Western Blot Analysis for Protein Expression:

- Method: Western blotting is used to detect changes in the expression levels of proteins involved in the targeted signaling pathways.
- Procedure: Following treatment with **(-)-Hinesol**, cells are lysed to extract total protein. Protein concentrations are determined (e.g., using a BCA protein assay kit). Equal amounts

of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., MEK, ERK, NF-κB, JNK, Cyclin D1, Bax, Bcl-2) and a loading control (e.g., GAPDH). After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following workflow illustrates a typical experimental approach for investigating the anticancer effects of **(-)-Hinesol**.



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Caption: A generalized experimental workflow for studying **(-)-Hinesol**.

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